![molecular formula C18H15NO2 B2563801 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone CAS No. 153813-68-4](/img/structure/B2563801.png)

2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

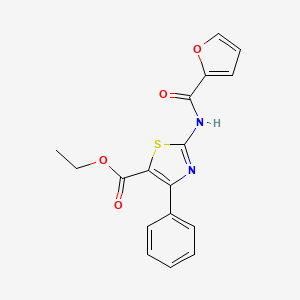

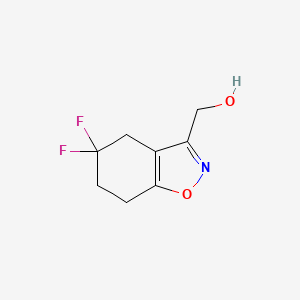

2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone is a chemical compound with the molecular formula C18H15NO2 . It is also known by other names such as 9,10-Anthracenedione, 2-[2-(dimethylamino)ethenyl]- and 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione .

Molecular Structure Analysis

The molecular structure of this compound consists of an anthraquinone core with a dimethylamino vinyl group attached . The molecular weight of this compound is 277.32 .Aplicaciones Científicas De Investigación

Pharmacological Applications

Anthraquinones, including derivatives like 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone, have been utilized in medicine for centuries. Their roles range from laxatives to antimicrobial and anti-inflammatory agents. Despite concerns over the quinone moiety's safety, these compounds are still under investigation for therapeutic uses, including cancer treatment. The pharmacological significance lies in their diverse biological activities, which have potential in developing future drugs (E. Malik & C. Müller, 2016).

Material Science and Electrochemistry

In the realm of material science, anthraquinone derivatives show promise in creating conducting polymer films. Research into the electrochemical preparation of poly(1-amino-9,10-anthraquinone) films in environmentally safe aqueous solutions suggests potential applications in lightweight batteries, electrochromic display devices, and biosensors. These conducting polymers' stability and electrochemical properties highlight their usefulness in various technological applications (W. Badawy, K. Ismail, & Shymaa S. Medany, 2006).

Organic Chemistry and Synthesis

Anthraquinone derivatives serve as key intermediates in synthesizing various compounds, including dyes and other organic materials. The versatility of these compounds in organic reactions, coupled with their ability to undergo various chemical transformations, underscores their importance in synthetic chemistry. For instance, a new method for preparing 1-amino-2,4-dibromoanthra-9,10-quinone highlights the innovative approaches to producing high-purity anthraquinone derivatives for further applications in dye manufacturing and beyond (H. Ghaieni, M. Sharifi, & M. Fattollahy, 2006).

Photochemistry and Electron Transfer Processes

Anthraquinone derivatives are also notable for their roles in photoinduced electron transfer processes. Studies involving the interaction of anthraquinones with various donors provide insights into the mechanisms of electron transfer, which are critical for developing photoactive materials and understanding biological redox processes. This area of research offers a glimpse into the potential for anthraquinones in photovoltaics and photochemical sensors (V. Sivakumar, Deepalekshmi Ponnamma, & Yasser H A Hussein, 2017).

Mecanismo De Acción

Target of action

Anthraquinones, such as “2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone”, are known to target essential cellular proteins . These targets often play crucial roles in cell proliferation and survival, making them attractive targets for anticancer therapies .

Mode of action

Anthraquinones interact with their targets by binding to them, often resulting in the inhibition of the target’s function . This can lead to a variety of effects, depending on the specific target and its role in the cell .

Biochemical pathways

Anthraquinones are known to affect several key cellular pathways, including those involved in cell proliferation, apoptosis, and dna repair .

Result of action

Anthraquinones are known to have antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone involves the condensation of 2-(dimethylamino)acetaldehyde with anthraquinone-9,10-dione followed by oxidation of the resulting intermediate.", "Starting Materials": [ "Anthraquinone-9,10-dione", "2-(Dimethylamino)acetaldehyde", "Acetic acid", "Sodium acetate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Anthraquinone-9,10-dione is dissolved in acetic acid and sodium acetate is added to the solution.", "2-(Dimethylamino)acetaldehyde is added dropwise to the above solution with stirring at room temperature.", "The reaction mixture is heated to reflux for 4 hours.", "The reaction mixture is cooled and the solid product is filtered and washed with methanol.", "The solid product is dissolved in chloroform and treated with sodium hydroxide solution.", "The resulting mixture is stirred for 30 minutes and then acidified with hydrochloric acid.", "The organic layer is separated and washed with water.", "The solvent is removed under reduced pressure to obtain the desired product." ] } | |

Número CAS |

153813-68-4 |

Fórmula molecular |

C18H15NO2 |

Peso molecular |

277.3 g/mol |

Nombre IUPAC |

2-[2-(dimethylamino)ethenyl]anthracene-9,10-dione |

InChI |

InChI=1S/C18H15NO2/c1-19(2)10-9-12-7-8-15-16(11-12)18(21)14-6-4-3-5-13(14)17(15)20/h3-11H,1-2H3 |

Clave InChI |

BRXNFBXZMAJSSI-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

SMILES canónico |

CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2563725.png)

![[3-(Difluoromethoxy)cyclobutyl]methanamine](/img/structure/B2563730.png)

![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)

![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2563738.png)

![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)